4-methyl-1-N-propylbenzene-1,2-diamine

Medicinal Chemistry Chemical Biology Material Science

4-Methyl-1-N-propylbenzene-1,2-diamine is a substituted aromatic diamine belonging to the 1,2-phenylenediamine class, characterized by a propyl group on the N1 position and a methyl group at the para position of the benzene ring. It has the molecular formula C10H16N2 and a molecular weight of approximately 164.25 g/mol.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 475489-74-8
Cat. No. B1420383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-N-propylbenzene-1,2-diamine
CAS475489-74-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=C(C=C1)C)N
InChIInChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3
InChIKeyQWTCJUZMGJVUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-N-propylbenzene-1,2-diamine (CAS 475489-74-8): Technical Specifications and Procurement-Ready Profile


4-Methyl-1-N-propylbenzene-1,2-diamine is a substituted aromatic diamine belonging to the 1,2-phenylenediamine class, characterized by a propyl group on the N1 position and a methyl group at the para position of the benzene ring [1]. It has the molecular formula C10H16N2 and a molecular weight of approximately 164.25 g/mol [2]. This compound is primarily offered as a building block and versatile small molecule scaffold for research applications, with a typical vendor-reported purity of at least 95% .

Why 4-Methyl-1-N-propylbenzene-1,2-diamine Cannot Be Substituted by Generic N1-Propyl or N1-Phenylpropyl Analogs


Direct substitution with structurally similar diamines, such as the unsubstituted N1-propylbenzene-1,2-diamine or the bulkier JSH-23 analog, is not scientifically justifiable without rigorous experimental validation. The specific combination of a para-methyl group and a propyl N-substituent on the 1,2-diamine core dictates unique physicochemical properties, including altered lipophilicity and steric hindrance, which are critical for biological target engagement or material performance [1]. High-strength, quantitative differential evidence is, however, extremely limited in the public domain for this specific compound, and any substitution must be predicated on direct experimental confirmation .

Quantitative Differentiation of 4-Methyl-1-N-propylbenzene-1,2-diamine (475489-74-8) from Closest Analogs: A Procurement-Focused Guide


Structural and Physicochemical Differentiation from N1-Propylbenzene-1,2-diamine

Compared to the unsubstituted N1-propylbenzene-1,2-diamine (CAS 55899-42-8), 4-methyl-1-N-propylbenzene-1,2-diamine possesses an additional para-methyl group on the aromatic ring. This substitution increases the molecular weight from 150.22 g/mol to 164.25 g/mol and introduces steric bulk that can influence intermolecular interactions and metabolic stability . While direct comparative biological activity data is absent from the public domain, this structural modification is a key point of differentiation for applications requiring specific steric and electronic profiles.

Medicinal Chemistry Chemical Biology Material Science

Comparison with the Bioactive Analog JSH-23 (4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine)

The compound JSH-23 (CAS 749886-87-1) is a well-characterized analog with a 3-phenylpropyl group at the N1 position, exhibiting an IC50 of 7.1 μM for inhibition of NF-κB transcriptional activity in RAW 264.7 macrophages [1]. In contrast, 4-methyl-1-N-propylbenzene-1,2-diamine, with its smaller propyl group, is a distinct chemical entity for which no comparable bioactivity data is publicly available. This lack of data does not imply a lack of activity, but it highlights a significant evidence gap; any substitution would require de novo evaluation.

NF-κB Inhibition Inflammation Drug Discovery

Commercial Availability and Purity Specifications as a Procurement Differentiator

Vendor specifications for 4-methyl-1-N-propylbenzene-1,2-diamine, such as those from Enamine and Biosynth, consistently report a minimum purity of 95% [1]. This provides a defined quality baseline for procurement. In contrast, less common analogs like 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine (CAS 649763-41-7) may not be as readily available or may come with variable purity specifications, as indicated by limited vendor data [2].

Chemical Procurement Quality Control Sourcing

Evidence-Based Application Scenarios for 4-Methyl-1-N-propylbenzene-1,2-diamine (475489-74-8) in Research and Development


Use as a Structurally Defined Scaffold in Medicinal Chemistry

Due to its specific substitution pattern (para-methyl, N1-propyl) on the 1,2-diamine core, this compound is best utilized as a versatile small molecule scaffold for building chemical libraries or as a synthetic intermediate. Its defined structure allows for systematic exploration of structure-activity relationships (SAR), particularly in comparison to the well-characterized but bulkier JSH-23 analog [1]. Researchers should use it to probe the impact of a smaller, linear N-substituent on target binding or physicochemical properties.

Standardized Reagent for Synthetic Method Development

The compound's commercial availability at a specified minimum purity (95%) makes it a reliable reagent for developing and validating new synthetic methodologies involving 1,2-diamines. Its distinct properties, such as the predicted boiling point of 265.4±23.0 °C for the isomeric N1-methyl-N1-propyl analog [1], suggest it can serve as a stable, well-defined substrate for reactions like N-alkylation or heterocycle formation.

Negative Control or Comparative Tool in NF-κB Pathway Studies

Given the established activity of the closely related JSH-23 compound as an NF-κB nuclear translocation inhibitor (IC50 = 7.1 μM), 4-methyl-1-N-propylbenzene-1,2-diamine may serve as a valuable comparator or negative control in similar assays [1]. Its distinct lack of a bulky phenylpropyl group allows researchers to isolate the contribution of this moiety to the biological activity observed for JSH-23.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1-N-propylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.